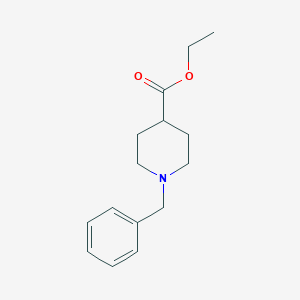

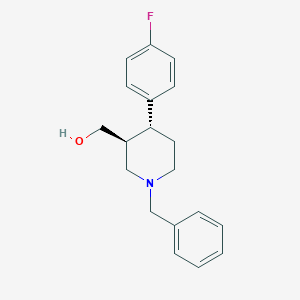

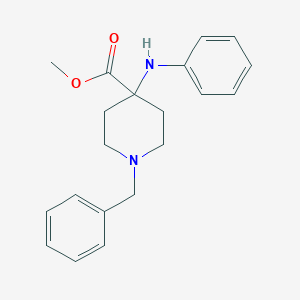

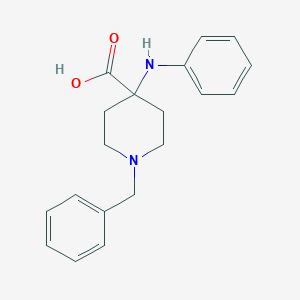

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol

Übersicht

Beschreibung

"Trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol" is a compound of interest in the field of medicinal chemistry due to its structural relationship with piperidine derivatives, which are known for their pharmacological properties. The focus on this specific compound stems from its potential utility in various chemical and pharmacological research contexts.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step processes including reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions. A novel synthesis approach for related structures has also been explored, demonstrating the compound's synthetic accessibility and the versatility of methods applicable to its preparation (Branden, Compernolle, & Hoornaert, 1992).

Molecular Structure Analysis

Structural analysis of similar compounds reveals details about their molecular conformation, including the presence of inversion-related molecules and intramolecular hydrogen bonds. The piperidin-4-one ring, for example, adopts a specific conformation that contributes to the compound's stability and reactivity (Rathore, Karthikeyan, Sathiyanarayanan, & Aravindan, 2009).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including nucleophilic substitution and oxidation-reductive amination, reflecting their functional versatility. The nature of substitutions on the phenyl ring, especially the presence of electron-withdrawing groups, significantly affects their chemical properties and interactions with biological targets (Kolhatkar, Ghorai, George, Reith, & Dutta, 2003).

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Benzimidazole Derivatives

- Field : Organic Chemistry .

- Application : This research involves the synthesis of benzimidazole derivatives .

- Method : The first step involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .

- Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

-

Antimycobacterial Evaluation of Thiazole Derivatives

- Field : Medicinal Chemistry .

- Application : This research involves the synthesis and antimycobacterial evaluation of new 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives .

- Method : The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent . These were then reacted with substituted benzylazide to produce the final compounds .

- Results : Most of the synthesized compounds reported good activity against M. tuberculosis H37Ra strain with IC50 range of 0.58−8.23 µg/mL. Compounds 6g and 6k reported good antitubercular activity with MIC90 values of 4.71 and 2.22 µg/mL, respectively .

-

Carbocation Catalysis in the Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : This research involves the use of carbocationic catalysis in the synthesis of heterocyclic compounds .

- Method : The method involves the use of Lewis acids, which are most widely used in catalysis and contain metals such as Al, Sb, Fe, Zn, Ti, or metalloids (B, Si, etc.) . Carbocations as Lewis acid catalysts are poorly studied .

- Results : The data on the use of carbocationic catalysis in the synthesis of heterocyclic compounds presented in the literature over the last 5–10 years are summarized and analyzed .

-

4’-Fluoro-α-pyrrolidinooctanophenone

- Field : Medicinal Chemistry .

- Application : 4’-Fluoro-α-pyrrolidinooctanophenone (also known as 4-Fluoro-PV-9, FPOP and 4-Fluoro-α-POP) is a stimulant drug of the cathinone class which has been reported as a novel designer drug .

- Method : The method of synthesis is not specified in the source .

- Results : The compound is reported as a novel designer drug .

-

1-(4-Fluorophenyl)piperazine

- Field : Organic Chemistry .

- Application : 1-(4-Fluorophenyl)piperazine was used in the synthesis of N,N-disubstituted piperazine . It is a major metabolite of niaparazine, a sedative, a hypnotic drug .

- Method : The method of synthesis is not specified in the source .

- Results : The compound is a major metabolite of niaparazine, a sedative, a hypnotic drug .

- Benzyl 4-fluorophenyl ketone

- Field : Organic Chemistry .

- Application : Benzyl 4-fluorophenyl ketone is a compound that can be purchased from Simson Pharma Limited . It is accompanied by a Certificate of Analysis .

- Method : The method of synthesis is not specified in the source .

- Results : The compound is available for purchase and comes with a Certificate of Analysis .

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthesis methods, new applications, or new reactions.

Eigenschaften

IUPAC Name |

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJBFRPEBTCSA-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446987 | |

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

CAS RN |

201855-60-9 | |

| Record name | (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201855-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201855609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3S,4R)-1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-3-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCZ79F59E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

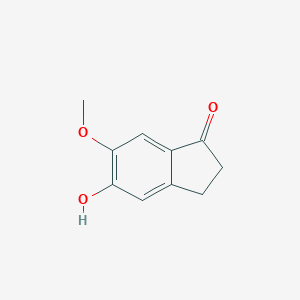

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)